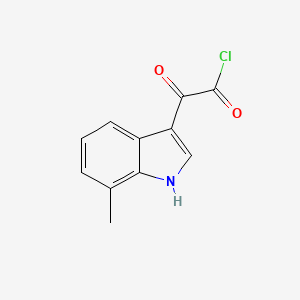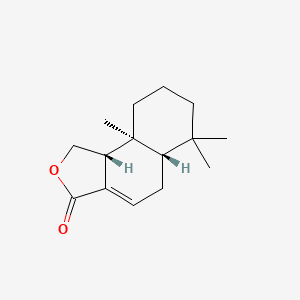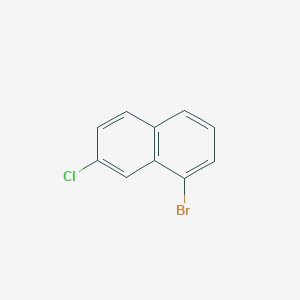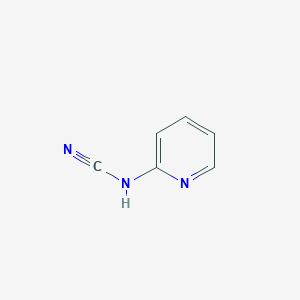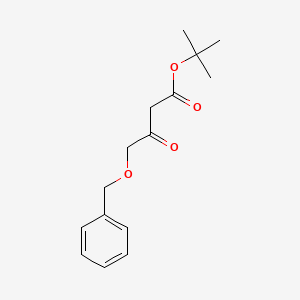
Butanoic acid, 3-oxo-4-(phenylmethoxy)-, 1,1-dimethylethyl ester
Descripción general
Descripción
Butanoic acid, 3-oxo-4-(phenylmethoxy)-, 1,1-dimethylethyl ester, also known as BMK or phenylacetone, is a precursor in the synthesis of various drugs, including amphetamines and methamphetamine. BMK is a colorless liquid with a strong odor and is commonly used in illicit drug production. However, BMK also has scientific research applications and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
Organophosphorus Compounds
Unsubstituted and 2-monosubstituted 3-oxo esters, including compounds similar to the queried chemical, are used in reactions with organophosphorus compounds to synthesize 3H-1,2-dithiole-3-thiones, demonstrating their utility in producing sulfur-containing heterocycles (Pedersen & Lawesson, 1974).
Protecting Groups
Research on new oxidatively removable carboxy protecting groups highlights the synthesis and deprotection strategies for phenyl esters, showing their potential in synthetic chemistry for protecting and deprotecting carboxylic acids efficiently (Kim & Misco, 1985).
Polymer Science and Material Applications
Polymer Solar Cells
A derivative of Butanoic acid used in polymer solar cells as an acceptor and cathode interfacial material demonstrates the potential of such compounds in enhancing the efficiency of organic solar cells (Lv et al., 2014).
Synthesis of Chromones
Photoreaction studies involving esters of acids similar to the queried compound have been used for the synthesis of chromones, indicating their role in the photochemical preparation of valuable heterocyclic compounds (Álvaro et al., 1987).
Environmental Science
Photocatalytic Oxidation
Research on the photocatalytic oxidation of methylated arsenic species in TiO2 suspensions demonstrates the degradation capabilities of similar ester compounds under specific conditions, showing potential applications in environmental cleanup and remediation (Xu, Cai, & O’Shea, 2007).
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that compounds of this nature are often used in sm cross-coupling reactions , which are key in the synthesis of various organic compounds .
Result of Action
As a reagent in sm cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Propiedades
IUPAC Name |
tert-butyl 3-oxo-4-phenylmethoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-15(2,3)19-14(17)9-13(16)11-18-10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCSIYAFJRYQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476265 | |
| Record name | Butanoic acid, 3-oxo-4-(phenylmethoxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95967-46-7 | |
| Record name | Butanoic acid, 3-oxo-4-(phenylmethoxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


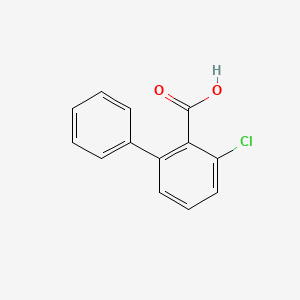
![Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1611116.png)
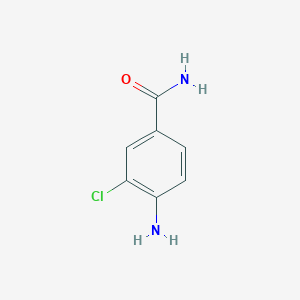
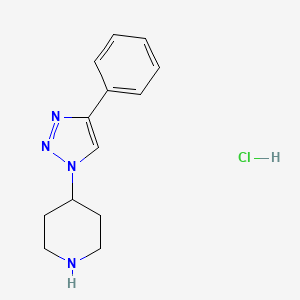
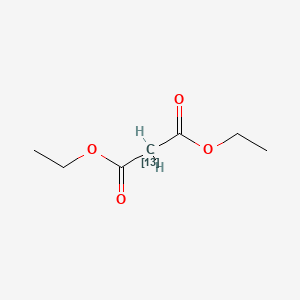
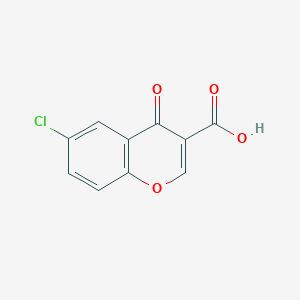
![(E,E)-1,1'-[(Z)-1,2-Diphenylethene-1,2-diyl]bis(phenyldiazene)](/img/structure/B1611125.png)
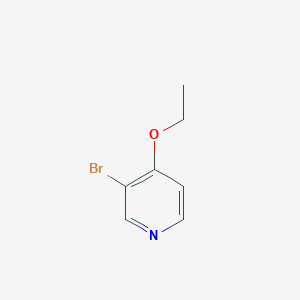
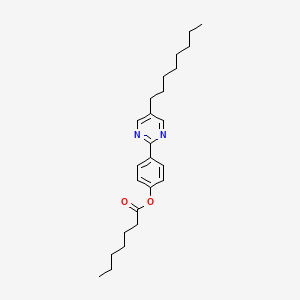
![2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B1611129.png)
